Methionine sulfoxide
Overview
Description
Biological Significance of Methionine Sulfoxide
Methionine sulfoxide is an oxidized form of the amino acid methionine, which can be produced by the action of reactive oxygen species. This oxidation results in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. The reduction of these oxidized forms is stereospecific, with MsrA reducing methionine-S-sulfoxide and MsrB, along with fRMsr, reducing methionine-R-sulfoxide. In mammals, there is a deficiency in the reduction of free methionine-R-sulfoxide due to the absence of fRMsr. The accumulation of methionine sulfoxide is associated with aging and can have significant biological consequences due to methionine's role in various metabolic pathways. The reduction of methionine sulfoxide is also relevant in the context of therapeutic drugs that contain methylsulfinyl groups .
Synthesis Analysis
Methionine sulfoxide can be synthesized through the oxidation of methionine residues in peptides and proteins. This process can be induced by treatment with dimethyl sulfoxide (Me2SO) and hydrochloric acid (HCl), which selectively oxidizes methionine. The reaction is pH-dependent and exhibits pseudo-first-order kinetics. The interconversion of methionine and methionine sulfoxide can also be achieved by incubating methionine sulfoxide with dimethyl sulfide and HCl, which converts methionine sulfoxide back to methionine in a fast and quantitative manner .
Molecular Structure Analysis
The molecular structure of methionine sulfoxide has been characterized through various techniques, including X-ray diffraction. Methionine sulfone, a further oxidation product of methionine, has a molecular structure that is stabilized by a network of intermolecular hydrogen bonds, indicating strong anisotropic packing in the crystal form .
Chemical Reactions Analysis
Methionine sulfoxide can undergo a complex series of reactions when refluxed in hydrochloric acid, leading to the formation of methionine, methionine methyl sulfonium salt, homocystine, and homocysteic acid. The presence of cysteine can influence these reactions, leading to quantitative oxidation-reduction and the formation of cystine and methionine . Additionally, the reduction of methionine sulfoxide by peptide methionine sulfoxide reductase (MsrA) involves a catalytic mechanism with a sulfenic acid enzyme intermediate, which is reduced by a thioredoxin-regenerating system .
Physical and Chemical Properties Analysis
Methionine sulfoxide's physical and chemical properties are influenced by its susceptibility to oxidation by reactive oxygen and nitrogen species. This oxidation can lead to the production of radicals, which can propagate further oxidative damage. The enzyme peptide methionine sulfoxide reductase plays an antioxidant role by reducing methionine sulfoxide residues, thus preventing such damage . The determination of methionine sulfoxide in biological samples, such as blood plasma, is important for assessing oxidative stress, and gas chromatography-mass spectrometry has been used for this purpose .
Scientific Research Applications
1. Detection and Monitoring in Cellular Contexts
Methionine sulfoxide (MetO) can be reversibly oxidized under physiological and pathophysiological conditions. To detect and quantify MetO within cells, genetically-encoded mechanism-based ratiometric fluorescent sensors named MetSOx and MetROx were developed. These sensors enable targeted analysis of protein oxidation, regulation, repair, and monitoring MetO in various cellular contexts (Tarrago et al., 2015).
2. Role in Oxidative Stress and Disease
Methionine sulfoxide formation is common in vivo, especially when reactive oxygen species levels are elevated. Novel antibodies recognizing MetO-proteins have been developed, enabling the detection of methionine oxidation in proteins under oxidative stress, aging, or disease states, such as Alzheimer's disease (Oien et al., 2009).
3. Methionine Oxidation and Protein Functionality
MetO modulates protein activity and cellular functions. Oxidation of methionine residues in proteins can activate or inhibit various biological processes, playing a crucial role in aging, neurodegenerative diseases, and oxidative stress management (Cui et al., 2011).
4. Protective Effects in Neurodegenerative Diseases
L-methionine, through its roles in metabolism and activation of antioxidant enzymes, including methionine sulfoxide reductase A/B, can counteract oxidative stress and mitochondrial dysfunction in neurodegenerative diseases like Parkinson’s (Catanesi et al., 2021).
5. Methionine Sulfoxide in Signal Transduction Pathways
MetO plays a significant role in various signal transduction pathways. Its levels, influenced by the redox status in cells, are crucial in oxidative-stress conditions, aging, and inflammation. Methionine sulfoxide reductases (Msr) regulate MetO levels, thus modulating specific protein functions in these pathways (Moskovitz & Smith, 2021).
Safety And Hazards
Future Directions
There is growing evidence that Methionine sulfoxide plays an important role in protecting cells against oxidative damage . A deeper understanding of the roles of Msrs in redox signaling, the aging process, and metabolism will be achieved . The identity of the selenoproteome of Msrs will be sought along with characterization of the identified selenoprotein forms .
properties
IUPAC Name |
2-amino-4-methylsulfinylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRNWWLZKMPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866947 | |
Record name | 2-Amino-4-(methanesulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866947 | |
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Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methionine sulfoxide | |
CAS RN |
62697-73-8, 454-41-1, 3226-65-1 | |
Record name | Methionine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62697-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methionine sulfoxide | |
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Record name | DL-Methionine sulfoxide | |
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Record name | Methionine, S-oxide | |
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Record name | 2-Amino-4-(methanesulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methionine S-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780 | |
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Record name | 2-amino-4-(methylsulphinyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.569 | |
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Record name | (±)-2-amino-4-(methylsulphinyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHIONINE SULFOXIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O74B4F6OYL | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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